
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸は、チアゾールとピロリジノン両方の部分を有する複素環式化合物です。チアゾール環は、その芳香族性と生物活性で知られており、ピロリジノン環は、さまざまな生物活性分子によく見られます。
準備方法
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸の合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含む、ハントシュチアゾール合成によって合成できます。
ピロリジノン部分の導入: ピロリジノン環は、適切なアミンとカルボニル化合物を含む環化反応によって導入できます。
最終的な組み立て: 最終的な化合物は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用する場合など、適切な反応条件下でチアゾールとピロリジノンの中間体をカップリングすることにより得られます。
工業生産方法は、これらの手順を大規模合成用に最適化し、最終生成物の高収率と高純度を確保することが含まれる場合があります。
化学反応の分析
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、カルボニル基の還元をもたらします。
置換: 求電子置換反応と求核置換反応は、特にその高い反応性のためにC-5位でチアゾール環で起こり得ます。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、および制御された温度が含まれます。
科学研究アプリケーション
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸は、いくつかの科学研究アプリケーションを持っています。
医薬品化学: この化合物は、チアゾール環とピロリジノン環の生物活性のために、抗菌剤、抗真菌剤、および抗がん剤としての可能性について調査されています。
生物学的研究: 酵素阻害、受容体結合、細胞シグナル伝達経路に関連する研究で使用されています。
工業用アプリケーション: この化合物は、医薬品や農薬など、より複雑な分子の合成の中間体として使用できます。
科学的研究の応用
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole and pyrrolidinone rings.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。チアゾール環は、π-π相互作用と水素結合に関与できますが、ピロリジノン環は、タンパク質の求核部位と共有結合を形成できます。これらの相互作用は、酵素や受容体の活性を調節し、観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸に類似の化合物には、以下が含まれます。
2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸: 4位にエチル基がなく、生物学的活性と反応性に影響を与える可能性があります。
4-メチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸: エチル基の代わりにメチル基が含まれており、薬物動態特性に影響を与える可能性があります。
2-(2-オキソピロリジン-1-イル)チアゾール-4-カルボン酸: カルボン酸基は5位ではなく4位にあり、化学的挙動と相互作用が変化します。
4-エチル-2-(2-オキソピロリジン-1-イル)チアゾール-5-カルボン酸の独自性は、その特定の置換パターンにあり、その類似体と比較して異なる生物学的活性と化学的特性をもたらす可能性があります。
類似化合物との比較
Similar compounds to 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid include:
2-(2-Oxopyrrolidin-1-yl)thiazole-5-carboxylic acid: Lacks the ethyl group at the 4-position, which may affect its biological activity and reactivity.
4-Methyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its pharmacokinetic properties.
2-(2-Oxopyrrolidin-1-yl)thiazole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position, altering its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC名 |
4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-6-8(9(14)15)16-10(11-6)12-5-3-4-7(12)13/h2-5H2,1H3,(H,14,15) |
InChIキー |
WHQWKRDAGSRIRF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=N1)N2CCCC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




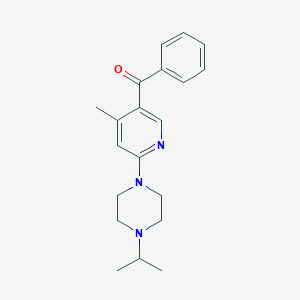
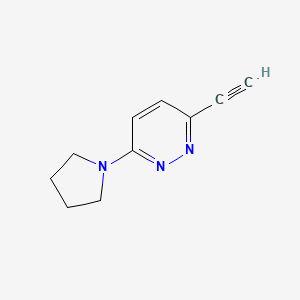
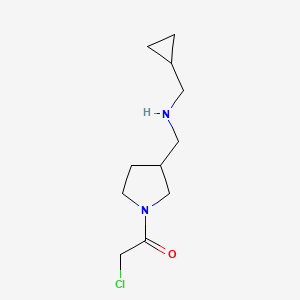

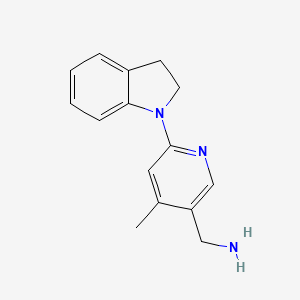

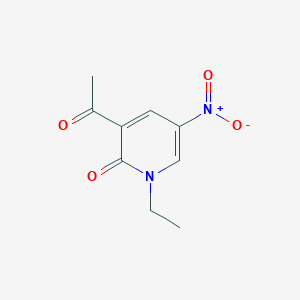

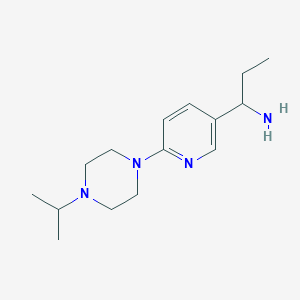
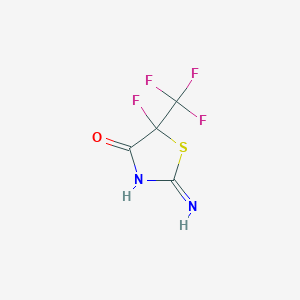
![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)

